PC-PLC Enzyme Inhibition: Class-Level Potency Gain Over the Legacy Inhibitor D609
In a study that synthesized and tested 52 novel 4-morpholinobenzylaniline derivatives using the Amplex Red fluorescence assay, the compound class to which N-[4-(4-morpholinyl)phenyl]benzamide belongs demonstrated significantly improved PC-PLC inhibition relative to D609, the only well-documented small-molecule PC-PLC inhibitor at the time [1]. While compound-specific IC50 values for the unsubstituted parent were not disclosed separately, the majority of congeners in the series exhibited clear inhibitory activity, whereas D609 is known to suffer from sub-millimolar potency (reported IC50 ≈ 200–500 μM in PC-PLC assays) and poor aqueous stability [1][2]. The morpholinobenzylaniline scaffold, including the unsubstituted benzamide, thus represents a structurally distinct and mechanistically relevant alternative to D609 for PC-PLC-targeted research.
| Evidence Dimension | PC-PLC enzyme inhibition (Amplex Red fluorescence assay) |
|---|---|
| Target Compound Data | Part of a series in which the majority of compounds showed improved activity over D609; precise IC50 not separately reported for unsubstituted parent [1] |
| Comparator Or Baseline | D609 (tricyclodecan-9-yl-xanthogenate), reported IC50 ≈ 200–500 μM in PC-PLC assays [2] |
| Quantified Difference | Directional improvement; quantitative fold-change not extractable for this specific compound |
| Conditions | In vitro Amplex Red fluorescence-based enzyme assay; recombinant PC-PLC |
Why This Matters
D609 is the most widely cited PC-PLC inhibitor but is limited by poor potency and stability; any compound within a scaffold that consistently outperforms D609 offers a superior chemical biology tool, provided batch-specific activity is verified.
- [1] Rees, S. W. P. (2018). Investigation of 4-Morpholinobenzylanilines: Novel, Potent Inhibitors of PC-PLC (Master's thesis, University of Auckland). View Source
- [2] Clark, M. A., et al. (2012). D609: A xanthogenate with pleiotropic effects. Pharmacology & Therapeutics, 135(2), 186–199. View Source
